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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzo[d]thiazole

Cat. No.: B1279464 Get Quote

CAS Number: 3507-17-3

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-
chlorobenzo[d]thiazole, a halogenated heterocyclic compound of significant interest in

medicinal chemistry and synthetic organic chemistry. While specific literature on this exact

molecule is limited, this document consolidates available data on its physicochemical

properties and provides detailed, plausible experimental protocols for its synthesis and

subsequent functionalization based on established methodologies for analogous benzothiazole

derivatives. Furthermore, this guide explores the potential biological activities of 2-Bromo-6-
chlorobenzo[d]thiazole by examining structure-activity relationships derived from related

compounds, presenting relevant quantitative data for comparison. This document is intended to

serve as a valuable resource for researchers engaged in the design and development of novel

therapeutic agents and complex organic molecules.

Physicochemical Properties
2-Bromo-6-chlorobenzo[d]thiazole is a solid, bicyclic aromatic compound. The presence of

two different halogen atoms on the benzothiazole core, a bromine atom at the 2-position of the

thiazole ring and a chlorine atom at the 6-position of the benzene ring, imparts distinct reactivity

and potential for selective functionalization.
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Property Value Reference

CAS Number 3507-17-3 [1]

Molecular Formula C₇H₃BrClNS [1]

Molecular Weight 248.53 g/mol [1]

Melting Point 99-100 °C [2]

Appearance Solid [2]

Predicted Density 1.849±0.06 g/cm³ [1]

Predicted Boiling Point 330.5±34.0 °C [1]

Spectroscopic Data:

Spectrum Data Reference

¹H NMR (CDCl₃)
δ: 7.42-7.46 (m, 1H), 7.76-7.90

(m, 2H)
[2]

Synthesis and Reactivity
The primary route for the synthesis of 2-Bromo-6-chlorobenzo[d]thiazole is anticipated to be

via a Sandmeyer-type reaction starting from the commercially available 2-amino-6-

chlorobenzothiazole. The bromine at the 2-position is then available for a variety of palladium-

catalyzed cross-coupling reactions, making it a versatile building block.

Synthesis via Sandmeyer Reaction
This protocol describes a plausible method for the synthesis of 2-Bromo-6-
chlorobenzo[d]thiazole from 2-amino-6-chlorobenzothiazole through diazotization followed by

a copper-catalyzed bromination.[3][4][5]

Experimental Protocol:

Diazotization:
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Suspend 2-amino-6-chlorobenzothiazole (1.0 eq) in an aqueous solution of hydrobromic

acid (HBr, 48%, ~5-6 eq).

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise,

maintaining the temperature below 5 °C.

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Bromination:

In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until

the evolution of nitrogen gas ceases.

Cool the mixture to room temperature and extract the product with a suitable organic

solvent (e.g., ethyl acetate or dichloromethane).

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry

over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure and purify the crude product by column

chromatography on silica gel or recrystallization to yield 2-Bromo-6-
chlorobenzo[d]thiazole.

2-Amino-6-chlorobenzothiazole Diazonium Salt

1. NaNO₂, HBr
2. 0-5 °C 2-Bromo-6-chlorobenzo[d]thiazoleCuBr, HBr

Click to download full resolution via product page

Synthetic route to 2-Bromo-6-chlorobenzo[d]thiazole.

Reactivity and Functionalization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1279464?utm_src=pdf-body
https://www.benchchem.com/product/b1279464?utm_src=pdf-body
https://www.benchchem.com/product/b1279464?utm_src=pdf-body-img
https://www.benchchem.com/product/b1279464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The bromine atom at the C2 position of the benzothiazole ring is susceptible to displacement

and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the

Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the

introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively.

2.2.1. Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling

of 2-Bromo-6-chlorobenzo[d]thiazole with an arylboronic acid.[6][7][8]

Experimental Protocol:

Reaction Setup:

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-
Bromo-6-chlorobenzo[d]thiazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and

a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃,

2.0 eq).

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0)

(Pd(PPh₃)₄, 2-5 mol%) or palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) with a suitable

phosphine ligand like SPhos or XPhos (4-10 mol%).

Solvent and Reaction Conditions:

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g.,

1,4-dioxane/water, toluene/water, or DMF/water).

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Work-up and Purification:

Cool the reaction to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

2-Bromo-6-chlorobenzothiazole

2-Aryl-6-chlorobenzothiazole

Pd Catalyst, Base

Arylboronic Acid

Click to download full resolution via product page

General scheme for Suzuki-Miyaura coupling.

2.2.2. Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig

amination of 2-Bromo-6-chlorobenzo[d]thiazole with a primary or secondary amine.

Experimental Protocol:

Reaction Setup:

In a dry, inert-atmosphere glovebox or Schlenk flask, combine 2-Bromo-6-
chlorobenzo[d]thiazole (1.0 eq), the desired amine (1.2-1.5 eq), and a strong, non-

nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium

bis(trimethylsilyl)amide (LiHMDS, 1.4 eq).

Add a palladium catalyst system, for instance, a combination of a palladium precursor like

Pd₂(dba)₃ (1-2 mol%) and a bulky electron-rich phosphine ligand such as XPhos, SPhos,

or RuPhos (2-4 mol%).

Solvent and Reaction Conditions:

Add an anhydrous, aprotic solvent like toluene, dioxane, or THF.
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Heat the reaction mixture, typically between 80-110 °C, until the starting material is

consumed (monitor by TLC or LC-MS).

Work-up and Purification:

Cool the reaction to room temperature and quench with water or a saturated aqueous

solution of ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Potential Biological Activities
While specific biological data for 2-Bromo-6-chlorobenzo[d]thiazole is not readily available in

the literature, the benzothiazole scaffold is a well-established pharmacophore with a broad

range of biological activities, including antimicrobial and anticancer properties. The presence

and position of halogen substituents can significantly influence this activity.[2][9][10][11][12][13]

Antimicrobial Activity
Halogenated benzothiazole derivatives have demonstrated significant activity against various

bacterial and fungal strains. The presence of a chloro group at the 6-position, as in the target

molecule, has been associated with enhanced antibacterial activity in some series of

compounds.[2] It is plausible that 2-Bromo-6-chlorobenzo[d]thiazole and its derivatives could

exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table of Minimum Inhibitory Concentrations (MIC) for Analogous Benzothiazole Derivatives:
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Compound Class Test Organism MIC (µg/mL) Reference

Substituted

Benzothiazoles
Escherichia coli 3.1 - 78.125 [12]

Substituted

Benzothiazoles

Staphylococcus

aureus
12.5 - 78.125 [12]

Substituted

Benzothiazoles

Pseudomonas

aeruginosa
6.2 [12]

Substituted

Benzothiazoles
Bacillus cereus 12.5 [12]

2-Arylbenzothiazole

Analogues
Enterococcus faecalis ~1 µM [12]

2-Arylbenzothiazole

Analogues

Klebsiella

pneumoniae
1.04 - 2.03 µM [12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) in a suitable broth.

Serial Dilution: Perform two-fold serial dilutions of the test compound in a 96-well microtiter

plate containing the growth medium.

Inoculation: Add the microbial inoculum to each well.

Incubation: Incubate the plate at 37 °C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the compound that completely

inhibits visible microbial growth.[2]

Anticancer Activity
Numerous 2-substituted and 6-substituted benzothiazole derivatives have been reported to

possess potent cytotoxic activity against a variety of human cancer cell lines. The mechanism

of action for many of these compounds involves the inhibition of key cellular signaling pathways
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or the induction of apoptosis.[9][11][13][14] The combination of chloro and bromo substituents

on the benzothiazole scaffold of the title compound makes it an interesting candidate for

anticancer drug discovery.

Table of IC₅₀ Values for Analogous Benzothiazole Derivatives:

Compound Class Cancer Cell Line IC₅₀ (µM) Reference

Dichlorophenyl-

containing

chlorobenzothiazole

HOP-92 (Non-small

cell lung cancer)
0.0718 [13]

Sulphonamide-based

benzothiazole

MCF-7 (Breast

cancer)
34.5 [9]

Sulphonamide-based

benzothiazole

HeLa (Cervical

cancer)
44.15 [9]

Sulphonamide-based

benzothiazole

MG63

(Osteosarcoma)
36.1 [9]

N-(6-

nitrobenzo[d]thiazol-2-

yl)acetamide

A549 (Lung cancer) 68 µg/mL [14]

6-nitrobenzo[d]thiazol-

2-ol
A549 (Lung cancer) 121 µg/mL [14]

Experimental Protocol: MTT Cytotoxicity Assay

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable

density and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for 48-72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours to allow for the formation of formazan

crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be

calculated from the dose-response curve.[2]
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Seed Cancer Cells in 96-well Plate

Incubate for 24 hours

Treat with Test Compound (Varying Concentrations)

Incubate for 48-72 hours

Add MTT Solution

Incubate for 3-4 hours

Add Solubilizing Agent (e.g., DMSO)

Measure Absorbance at 570 nm

Calculate IC₅₀ Value

Click to download full resolution via product page

Workflow for the MTT cytotoxicity assay.
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Conclusion
2-Bromo-6-chlorobenzo[d]thiazole represents a valuable and versatile scaffold for the

development of novel organic compounds with potential therapeutic applications. While direct

experimental data for this specific molecule is limited, this guide provides a solid foundation for

its synthesis and exploration of its chemical and biological properties based on the well-

established chemistry of related benzothiazole derivatives. The synthetic routes and

experimental protocols detailed herein offer practical starting points for researchers. The

compiled biological activity data of analogous compounds suggests that 2-Bromo-6-
chlorobenzo[d]thiazole and its derivatives are promising candidates for further investigation in

the fields of antimicrobial and anticancer drug discovery. Future studies are warranted to fully

elucidate the specific biological profile and mechanism of action of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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